
4-(3-Methoxyphenyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a methoxy group on the phenyl ring and a quinolinone core makes this compound particularly interesting for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinone to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-(4-Methoxyphenyl)quinolin-2(1H)-one: Similar structure but with the methoxy group in a different position, potentially leading to different properties.
4-(3-Hydroxyphenyl)quinolin-2(1H)-one: Contains a hydroxy group instead of a methoxy group, which can significantly alter its chemical behavior and biological activity.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in 4-(3-Methoxyphenyl)quinolin-2(1H)-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
65848-66-0 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)14-10-16(18)17-15-8-3-2-7-13(14)15/h2-10H,1H3,(H,17,18) |
Clé InChI |
SJNMPHIZLJYRAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=O)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)



![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

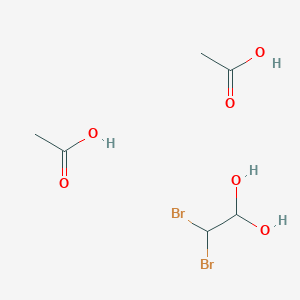
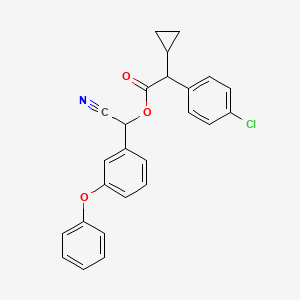
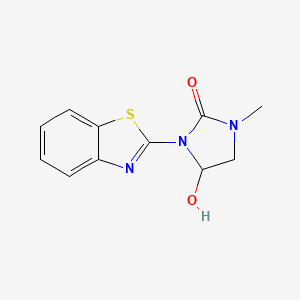
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
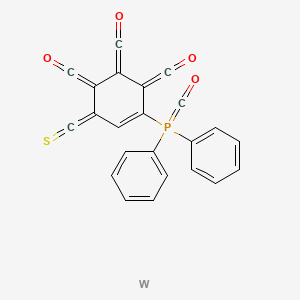
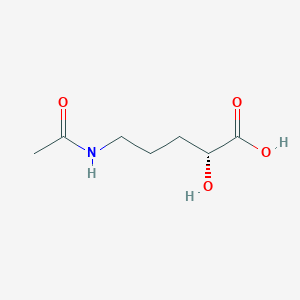
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
